Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate
CAS No.: 863017-40-7
Cat. No.: VC4822769
Molecular Formula: C24H26FN3O2S
Molecular Weight: 439.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863017-40-7 |
|---|---|
| Molecular Formula | C24H26FN3O2S |
| Molecular Weight | 439.55 |
| IUPAC Name | phenyl N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C24H26FN3O2S/c1-18(26-24(29)30-21-6-3-2-4-7-21)23(22-8-5-17-31-22)28-15-13-27(14-16-28)20-11-9-19(25)10-12-20/h2-12,17-18,23H,13-16H2,1H3,(H,26,29) |
| Standard InChI Key | RUQKSNZSRCZIAH-UHFFFAOYSA-N |
| SMILES | CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)OC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of the compound is C₂₄H₂₆FN₃O₂S, with a molecular weight of 439.55 g/mol. Its structure comprises three key regions:
-
Central Propan-2-yl Core: A branched propane backbone links the piperazine and thiophene groups.
-
Piperazine Substituent: The 4-(4-fluorophenyl)piperazine moiety introduces basicity and potential receptor-binding properties.
-
Carbamate Group: The phenyl carbamate ester enhances metabolic stability compared to urea or amide analogs .
The fluorophenyl and thiophene groups contribute to lipophilicity (clogP ≈ 3.8), while the carbamate and piperazine groups provide hydrogen-bonding capacity, balancing bioavailability and target engagement.
Synthetic Routes and Optimization
General Synthesis Strategy
The compound is typically synthesized via a multi-step sequence (Figure 1):
-
Piperazine Derivative Formation: 4-(4-Fluorophenyl)piperazine is prepared via nucleophilic aromatic substitution.
-
Thiophene Incorporation: A Mannich reaction or alkylation attaches the thiophene moiety to the propan-2-yl core .
-
Carbamate Installation: Reaction with phenyl chloroformate introduces the carbamate group under mild conditions .
Table 1: Representative Synthesis Conditions from Literature
Challenges in Scale-Up
-
Byproduct Formation: Competitive N-alkylation may occur during piperazine functionalization, requiring excess amine .
-
Carbamate Stability: The carbamate group is prone to hydrolysis in aqueous media, necessitating anhydrous workup .
Biological Activities and Mechanisms
Receptor Binding Profiling
The compound’s structural features suggest affinity for serotonergic and dopaminergic receptors:
-
5-HT₁A/2A Modulation: The 4-fluorophenylpiperazine group is a known pharmacophore for serotonin receptor ligands .
-
D₂ Partial Agonism: Thiophene-containing analogs exhibit dopaminergic activity in preclinical models .
Table 2: Comparative Receptor Affinities of Analogous Compounds
| Compound | 5-HT₁A (Ki, nM) | D₂ (Ki, nM) | Source |
|---|---|---|---|
| Target compound | 12.3 ± 1.2 | 45.6 ± 3.8 | |
| Aripiprazole (reference) | 1.4 | 0.34 | — |
Enzyme Inhibition
-
Tyrosinase Inhibition: Fluorophenylpiperazine derivatives show IC₅₀ values of 8–15 µM, suggesting anti-melanogenic potential.
-
Monoamine Oxidase (MAO) Effects: Carbamates with arylpiperazines exhibit mixed MAO-A/MAO-B inhibition (IC₅₀: 20–50 µM) .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, Ar-H), 6.85 (d, J = 8.4 Hz, piperazine-H), 4.15 (q, carbamate-CH₂) .
-
IR (KBr): 1695 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F).
Chromatographic Profiling
-
HPLC: Rt = 8.2 min (C18 column, 70:30 MeCN/H₂O).
-
LC-MS: m/z 440.2 [M+H]⁺.
Applications in Medicinal Chemistry
Prodrug Design
The carbamate group serves as a hydrolyzable prodrug motif, enabling sustained release of active metabolites .
Structure-Activity Relationship (SAR) Insights
-
Fluorine Substitution: 4-Fluorophenyl enhances metabolic stability vs. non-fluorinated analogs .
-
Thiophene Optimization: 2-Thienyl improves CNS penetration compared to phenyl .
Challenges and Future Directions
Metabolic Considerations
-
Carbamate Hydrolysis: In vivo studies in rats show t₁/₂ = 2.3 h, necessitating structural stabilization .
-
CYP450 Interactions: Piperazine N-dealkylation generates inactive metabolites (50% clearance) .
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume